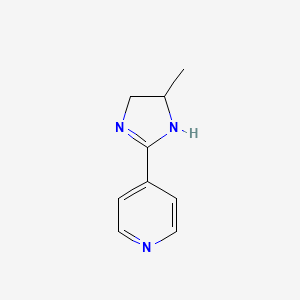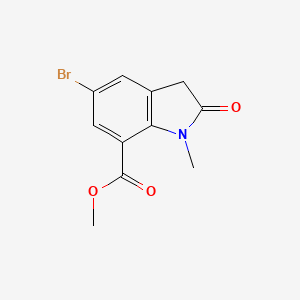
Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester at the 7th position on the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate typically involves the following steps:
Bromination: The starting material, 1-methyl-2-oxoindoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to form the carboxylate ester at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of 5-amino-1-methyl-2-oxoindoline-7-carboxylate.
Reduction: Formation of 1-methyl-2-hydroxyindoline-7-carboxylate.
Oxidation: Formation of 1-methyl-2-oxoindoline-7-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate is used as an intermediate in the synthesis of more complex indoline derivatives. It serves as a building block in the development of novel heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in modulating biological pathways and interacting with specific enzymes or receptors.
Medicine
The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and neurological disorders. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1-methyl-2-oxoindoline-7-carboxylate
- Methyl 5-fluoro-1-methyl-2-oxoindoline-7-carboxylate
- Methyl 5-iodo-1-methyl-2-oxoindoline-7-carboxylate
Uniqueness
Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s overall behavior in chemical reactions and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-bromo-1-methyl-2-oxo-3H-indole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13-9(14)4-6-3-7(12)5-8(10(6)13)11(15)16-2/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMVPPNFWNRQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
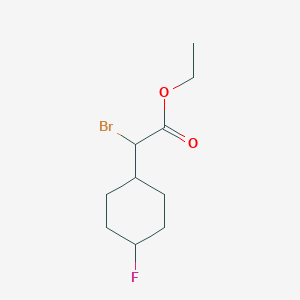
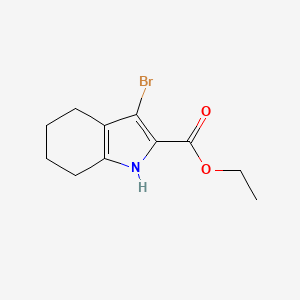
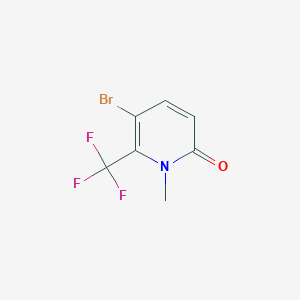
![cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol](/img/structure/B8177148.png)
![N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide](/img/structure/B8177157.png)
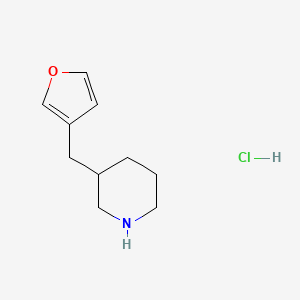
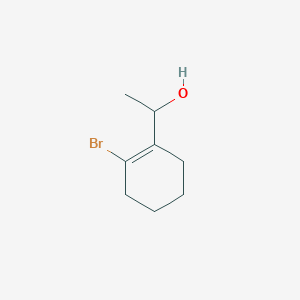
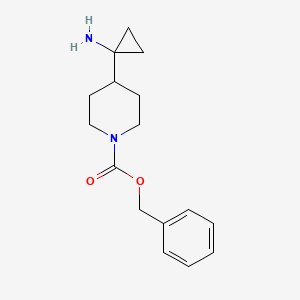
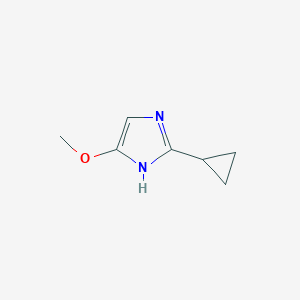
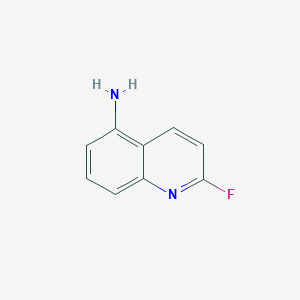
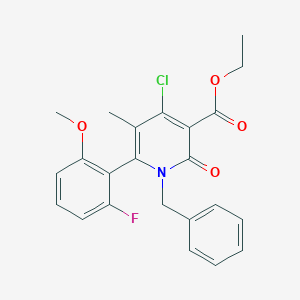
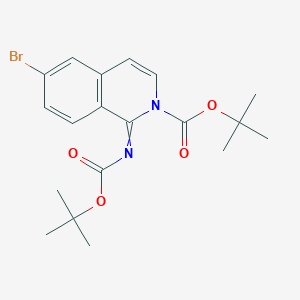
![5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole](/img/structure/B8177220.png)
